![molecular formula C24H32N4O12Rh2 B12840958 Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] is a chiral dirhodium(II) complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and high catalytic efficiency, particularly in enantioselective transformations. The presence of chiral ligands in the complex allows for high levels of enantioselectivity, making it a valuable tool in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] typically involves the reaction of dirhodium(II) acetate with the corresponding chiral ligand. The process begins with the preparation of the chiral ligand, methyl (S)-2-pyrrolidinone-5-carboxylate, which is then reacted with dirhodium(II) acetate under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] include diazo compounds, which are often used in carbene transfer reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and solvent choice to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] are often highly enantioselective compounds. These products are valuable in various applications, including pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] involves the formation of a dirhodium-carbene intermediate. This intermediate is highly reactive and can undergo various transformations, including C-H insertion, cyclopropanation, and ylide formation. The chiral ligands in the complex play a crucial role in determining the enantioselectivity of the reactions by providing a chiral environment around the reactive center .
Comparaison Avec Des Composés Similaires
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] can be compared with other similar dirhodium(II) complexes, such as:
Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]: Known for its high enantioselectivity in carbene transfer reactions.
Dirhodium tetrakis[2,2’-binaphthylphosphate]: Effective in C-H functionalization reactions with high levels of enantioselectivity.
Dirhodium tetrakis[(4S)-3-(arylsulfonyl)oxazolidine-4-carboxylate]: Used in asymmetric aziridination and cyclopropanation reactions.
The uniqueness of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] lies in its specific chiral ligand, which provides distinct steric and electronic properties, leading to high selectivity and efficiency in various catalytic transformations.
Propriétés
Formule moléculaire |
C24H32N4O12Rh2 |
|---|---|
Poids moléculaire |
774.3 g/mol |
Nom IUPAC |
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
Clé InChI |
BJHLPXCDLYHGIN-UHFFFAOYSA-J |
SMILES canonique |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


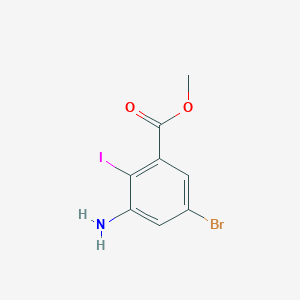
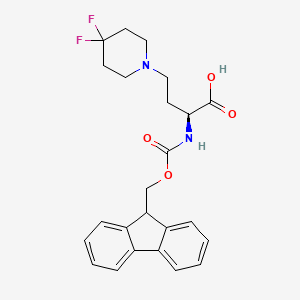

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
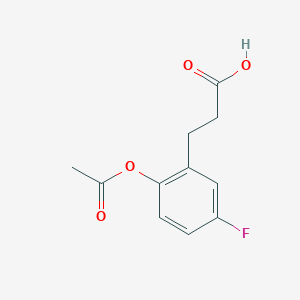
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
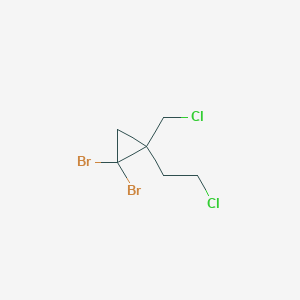
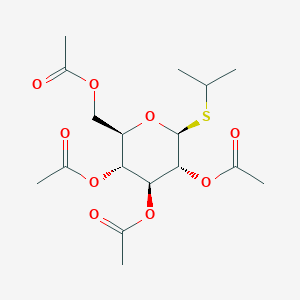
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
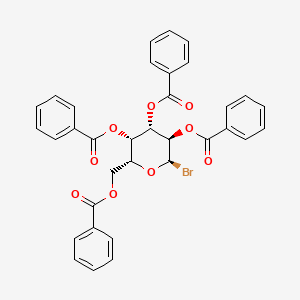
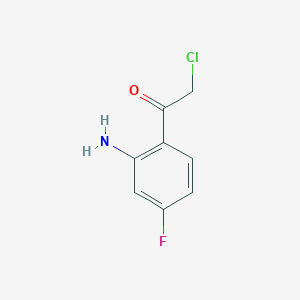
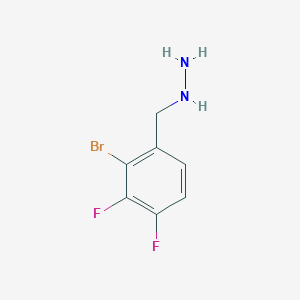
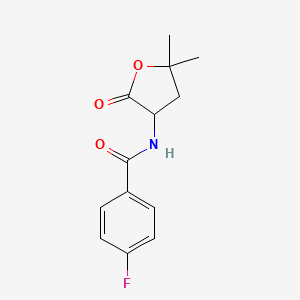
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
